molecular formula C9H15NO3 B14689037 2-Methyl-7-nitrooct-2-en-4-one CAS No. 26728-65-4

2-Methyl-7-nitrooct-2-en-4-one

Cat. No.: B14689037
CAS No.: 26728-65-4
M. Wt: 185.22 g/mol
InChI Key: BAWGAUHJWBNBKU-UHFFFAOYSA-N
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Description

2-Methyl-7-nitrooct-2-en-4-one is an organic compound with the molecular formula C9H15NO3. This compound is characterized by the presence of a nitro group (-NO2) and a ketone group (-C=O) within its structure. It is a derivative of octene, with specific substitutions that give it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-nitrooct-2-en-4-one typically involves the nitration of an appropriate precursor compound. One common method is the nitration of 2-methyl-4-octanone using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-nitrooct-2-en-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-7-nitrooct-2-en-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-7-nitrooct-2-en-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-octanone: A precursor in the synthesis of 2-Methyl-7-nitrooct-2-en-4-one.

    7-Nitrooct-2-en-4-one: Lacks the methyl group at the second position.

    2-Methyl-7-nitrohept-2-en-4-one: Similar structure but with one less carbon atom.

Uniqueness

This compound is unique due to the specific positioning of the nitro and ketone groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various chemical and biological applications.

Properties

CAS No.

26728-65-4

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-7-nitrooct-2-en-4-one

InChI

InChI=1S/C9H15NO3/c1-7(2)6-9(11)5-4-8(3)10(12)13/h6,8H,4-5H2,1-3H3

InChI Key

BAWGAUHJWBNBKU-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C=C(C)C)[N+](=O)[O-]

Origin of Product

United States

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